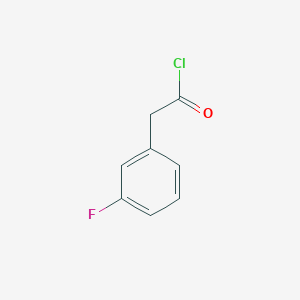

3-Fluorophenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOMBKMLOHIBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508907 | |

| Record name | (3-Fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-04-8 | |

| Record name | (3-Fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 458-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorophenylacetyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutic agents.

Core Chemical Information

CAS Number: 458-04-8

Molecular Formula: C₈H₆ClFO

Molecular Weight: 172.58 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 172.58 g/mol |

| Boiling Point | 217.2 °C at 760 mmHg |

| Density | 1.278 g/cm³ |

| Flash Point | 85.1 °C |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the reaction of 3-Fluorophenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This standard procedure converts the carboxylic acid into the more reactive acid chloride.

Experimental Methodology

Materials:

-

3-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluorophenylacetic acid in an excess of thionyl chloride. Alternatively, the acid can be dissolved in an inert solvent like anhydrous dichloromethane, followed by the dropwise addition of at least one equivalent of thionyl chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (approximately 40-50 °C if using DCM, or higher if thionyl chloride is the solvent) for a period of 1 to 3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the acidic off-gases.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Application in Drug Development: Synthesis of an Aurora Kinase B Inhibitor

This compound is a valuable building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. One notable application is in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a potent and selective Aurora Kinase B (AURKB) inhibitor, which has shown potential in cancer therapy.[1]

The synthesis involves the acylation of an amine with this compound to form the corresponding amide bond, a critical step in the construction of the final drug candidate.

Logical Workflow for the Synthesis of an AURKB Inhibitor

The following diagram illustrates the key steps in the synthesis of the aforementioned Aurora Kinase B inhibitor, highlighting the role of this compound.

References

3-Fluorophenylacetyl chloride molecular weight and formula

This document provides the fundamental chemical data for 3-Fluorophenylacetyl chloride, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Molecular Data

The essential molecular information for this compound is presented below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C8H6ClFO[1][2] |

| Molecular Weight | 172.58 g/mol [2][3] |

| Exact Mass | 172.00900 u[1] |

| CAS Number | 458-04-8[1][2][4] |

Note on Advanced Requirements: The request for detailed experimental protocols, signaling pathways, and logical relationship diagrams is best suited for in-depth research articles or whitepapers that explore the applications, reaction mechanisms, or biological interactions of a compound. For the specific query regarding the fundamental molecular weight and formula of this compound, such complex visualizations and experimental details are not applicable. The core data is most effectively presented in a clear, tabular format as provided above.

References

3-Fluorophenylacetyl chloride synthesis pathway from 3-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3-Fluorophenylacetyl chloride, a key intermediate in the development of various pharmaceuticals and bioactive molecules. The primary route involves the conversion of 3-fluorophenylacetic acid using a chlorinating agent. This document provides a comprehensive overview of the common synthesis methods, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its utility is prominent in the pharmaceutical industry for the creation of more complex molecules where the 3-fluorophenyl moiety is a desired structural feature. The most common and efficient method for its preparation is the direct conversion of 3-fluorophenylacetic acid using a chlorinating agent. The two most widely employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]

Synthesis Pathways

The conversion of 3-fluorophenylacetic acid to this compound is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. Chlorinating agents achieve this by forming a reactive intermediate that is readily displaced by a chloride ion.

Thionyl Chloride Pathway

Reaction with thionyl chloride is a common and effective method for preparing acyl chlorides.[1][2] The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

Oxalyl Chloride Pathway

Oxalyl chloride is another highly effective reagent for this conversion.[2] Similar to thionyl chloride, it reacts with the carboxylic acid to form a reactive intermediate. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are also gaseous and easily removed from the reaction mixture.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14[3][4] |

| Thionyl chloride | SOCl₂ | 118.97 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 458-04-8[5] |

| Molecular Formula | C₈H₆ClFO[5] |

| Molecular Weight | 172.58[5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 3-fluorophenylacetic acid using either thionyl chloride or oxalyl chloride. These protocols are based on established procedures for the synthesis of acyl chlorides.

Synthesis using Thionyl Chloride

Materials:

-

3-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or neat)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., containing CaCl₂)

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 3-fluorophenylacetic acid.

-

Add an excess of thionyl chloride. A common molar ratio is 1.5 to 2 equivalents of thionyl chloride to 1 equivalent of the carboxylic acid. Alternatively, thionyl chloride can be used as the solvent (2.5 – 10 volume equivalents per gram of acid).[1]

-

The reaction can be performed neat or in an anhydrous solvent like toluene or dichloromethane.

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete (typically after refluxing for a few hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis using Oxalyl Chloride

Materials:

-

3-Fluorophenylacetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask

-

Addition funnel

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluorophenylacetic acid in an anhydrous solvent such as dichloromethane.

-

Add a catalytic amount of DMF (a few drops).

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via an addition funnel. The addition should be controlled to manage the evolution of gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases.

-

The solvent and excess reagent can be removed under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation under reduced pressure.

Visualizations

Synthesis Pathway Diagram

Caption: General synthesis pathway of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

References

- 1. 1,2-Bis(3-fluorophenyl)ethanone | 40281-51-4 | Benchchem [benchchem.com]

- 2. 2-(3-Fluorophenyl)acetohydrazide | 341009-94-7 | Benchchem [benchchem.com]

- 3. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 458-04-8 [chemicalbook.com]

Spectroscopic Analysis of 3-Fluorophenylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluorophenylacetyl chloride (CAS No: 458-04-8), a key intermediate in various chemical syntheses. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational algorithms and provide a valuable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | ddd | 1H | Ar-H |

| ~7.10 | m | 2H | Ar-H |

| ~7.00 | dt | 1H | Ar-H |

| ~4.30 | s | 2H | -CH₂- |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~172.0 | C=O (acid chloride) |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~136.0 (d, ³JCF ≈ 7 Hz) | Ar-C |

| ~130.5 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~125.0 (d, ⁴JCF ≈ 3 Hz) | Ar-CH |

| ~116.0 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~114.5 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| ~50.0 | -CH₂- |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm). 'd' denotes a doublet due to carbon-fluorine coupling, with the coupling constant (J) in Hz.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1800 | Strong | C=O Stretch (Acid Chloride) |

| ~1590, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~780 | Strong | Aromatic C-H Bend (out-of-plane) |

| ~700 | Medium | C-Cl Stretch |

Predicted for a liquid film.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 172/174 | 30/10 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 137 | 100 | [M-Cl]⁺ |

| 109 | 80 | [M-COCl]⁺ or [C₇H₄F]⁺ |

| 91 | 40 | [C₇H₄]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

Visualizations

The following diagrams illustrate the structure of this compound and the relationship between the discussed spectroscopic techniques.

Caption: Chemical Structure of this compound.

Caption: Relationship between spectroscopic methods and structural information.

The Reactivity of 3-Fluorophenylacetyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenylacetyl chloride is a key building block in organic synthesis, valued for its utility in the construction of a wide array of molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom on the phenyl ring imparts unique electronic properties that influence its reactivity. This technical guide provides a comprehensive analysis of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, presents quantitative data where available, and offers detailed experimental protocols for the synthesis of key derivatives. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction: The Role of this compound in Synthesis

This compound belongs to the class of acyl chlorides, which are highly reactive carboxylic acid derivatives. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the 3-fluorophenylacetyl moiety into various molecules. The fluorine substituent at the meta-position of the phenyl ring influences the electron density of the aromatic system and the reactivity of the acyl chloride group through its inductive electron-withdrawing effect. This can modulate the reaction rates and, in some cases, the stability of the resulting products. Compounds derived from this compound, such as amides and esters, are of significant interest in drug discovery due to the often-favorable effects of fluorine on metabolic stability, binding affinity, and bioavailability.[1]

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride leaving group.

The general mechanism can be visualized as follows:

Caption: General mechanism of nucleophilic acyl substitution.

The reactivity of the nucleophile plays a crucial role in the reaction kinetics. Stronger nucleophiles will react more readily with the electrophilic carbonyl center.

Reactivity with N-Nucleophiles (Amines)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 3-fluorophenylacetamides. The reaction is typically rapid and exothermic.[2][3] A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Reaction Kinetics and Mechanism

Kinetic studies on the aminolysis of substituted phenylacetyl chlorides in acetonitrile indicate that these reactions proceed through an associative SN2 mechanism.[4][5] The reaction rate is sensitive to the electronic properties of both the acyl chloride and the amine. For the reaction of substituted phenylacetyl chlorides with anilines, a negative Hammett ρ value (ρx ≈ -2.8 to -2.9) indicates that electron-donating groups on the phenylacetyl chloride accelerate the reaction, while a positive ρ value (ρy ≈ 0.9 to 1.3) for substituted anilines shows that electron-withdrawing groups on the aniline decrease the reaction rate.[4][5]

Table 1: Hammett and Brønsted Coefficients for the Reaction of Substituted Phenylacetyl Chlorides with Anilines in Acetonitrile at -15.0 °C

| Parameter | Value | Interpretation |

| ρx (substituent on phenylacetyl chloride) | ~ -2.9 | Electron-donating groups on the acyl chloride stabilize the transition state. |

| ρy (substituent on aniline) | ~ 1.3 | Electron-withdrawing groups on the aniline destabilize the transition state. |

| βx (Brønsted-type plot for leaving group) | -0.3 | Moderate degree of bond breaking in the transition state. |

| βy (Brønsted-type plot for nucleophile) | 0.7 | Significant degree of bond formation in the transition state. |

Data extrapolated from studies on substituted phenylacetyl chlorides.[4][5]

Experimental Protocol: Synthesis of N-Benzyl-2-(3-fluorophenyl)acetamide

Caption: Experimental workflow for amide synthesis.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Expected Yield: >90%

Reactivity with O-Nucleophiles (Alcohols and Phenols)

This compound reacts with alcohols and phenols to produce the corresponding esters. The reaction with simple alcohols is often vigorous, while the reaction with phenols may require heating or the use of a base catalyst to enhance the nucleophilicity of the phenol.[6]

Quantitative Data

Table 2: Representative Yields for the Esterification of Phenols with Acyl Chlorides

| Acyl Chloride | Phenol | Catalyst/Conditions | Yield (%) |

| 3-Chloropropionyl chloride | Phenol | NaOH, TBABr, CH2Cl2/H2O | >95 |

| Benzoyl chloride | Phenol | Cp2TiCl, Mn, CH2I2, THF | 99 |

| Acetyl chloride | 2-Phenylethanol | Cp2TiCl, Mn, CH2I2, THF | 98 |

Data from reactions with analogous acyl chlorides.

Experimental Protocol: Synthesis of Phenyl 2-(3-fluorophenyl)acetate

Caption: Experimental workflow for ester synthesis.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 eq)

-

Pyridine (1.1 eq)

-

Toluene, anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve phenol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Yield: 85-95%

Reactivity with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react with this compound to form thioesters. The reaction is analogous to that with alcohols and amines and is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion.

General Considerations

The synthesis of thioesters from acyl chlorides and thiols is a well-established and efficient transformation. The high nucleophilicity of the thiolate anion ensures a rapid reaction.

Table 3: General Reactivity of Nucleophiles with Acyl Chlorides

| Nucleophile | Product | Relative Reactivity |

| R-NH2 | Amide | High |

| R-OH | Ester | Moderate |

| R-SH | Thioester | High |

Experimental Protocol: Synthesis of S-Phenyl 2-(3-fluorophenyl)ethanethioate

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >90%

Conclusion

This compound is a versatile reagent that undergoes efficient nucleophilic acyl substitution with a variety of nucleophiles. The reactions with amines, alcohols, and thiols proceed in high yields to afford the corresponding amides, esters, and thioesters, which are valuable intermediates in pharmaceutical and materials research. The electronic influence of the meta-fluoro substituent modulates the reactivity of the acyl chloride, a factor that can be leveraged in synthetic design. The experimental protocols provided herein offer robust methods for the preparation of key derivatives of this compound, serving as a practical guide for researchers in the field.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and Mechanism of the Aminolysis of Phenylacetyl Chlorides in Acetonitrile -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. bkcs.kchem.org [bkcs.kchem.org]

- 6. chemguide.co.uk [chemguide.co.uk]

Technical Guide on 3-Fluorophenylacetyl Chloride: Safety, Handling, and Precautionary Measures

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before purchasing, handling, or using 3-Fluorophenylacetyl chloride.

Introduction

This compound (CAS No: 458-04-8) is a reactive organic compound belonging to the acyl chloride family.[1] Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride (-Cl) atom.[2] This functional group makes them highly reactive and valuable intermediates in organic synthesis, particularly in acylation reactions to form esters, amides, and other derivatives.[3][4][5] However, their high reactivity also necessitates stringent safety protocols and handling precautions. This guide summarizes key safety data, handling procedures, and emergency responses.

Compound Identification and Properties

All quantitative data has been summarized from available safety documentation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 458-04-8 | [1][6] |

| Molecular Formula | C₈H₆ClFO | [1][6] |

| Molecular Weight | 172.58 g/mol | [1][6] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 217.2 ± 23.0 °C (Predicted) | [1] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) |[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It reacts violently with water and is corrosive.[7] The primary hazards are severe skin burns, serious eye damage, and respiratory irritation.[7][8]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger | [1][7] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | Danger | [9] |

| STOT - Single Exposure | H335: May cause respiratory irritation. | Warning | [7][8] |

| Corrosive to Metals | H290: May be corrosive to metals. | Warning |[8] |

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][10][11]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

-

Ignition Sources: Use spark-proof tools and explosion-proof equipment. Keep away from open flames, hot surfaces, and other sources of ignition.[10][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber, inspect before use) and protective clothing to prevent skin contact.[7][10] Immediately remove and launder any contaminated clothing before reuse.[7][8][10]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., Type ABEK-P2 for higher-level protection).[6][8]

Storage Conditions

-

Container: Store in a tightly closed, corrosive-resistant container with a resistant inner liner.[8][10] Do not use metal containers.[8]

-

Environment: Keep in a dry, cool, and well-ventilated place, stored locked up.[7][8][10][11] Recommended storage temperature is often 2 - 8 °C.[8]

-

Incompatibilities: The substance reacts violently with water.[7] Keep away from incompatible materials such as bases, alcohols, amines, metals, and strong oxidizing agents.[11]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure. First aiders must protect themselves from exposure.[8]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][8][10] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[6][10]

-

On Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area with soap and plenty of water.[6][10] Rinse skin with water or shower.[8] Call a physician immediately.[8]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[6][10] Remove contact lenses if present and easy to do so.[7][8][10] Continue rinsing and immediately call a poison center or doctor.[7][8]

-

If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person.[6][10] Call a physician or poison control center immediately.[10]

Accidental Release Measures

In the event of a spill, prioritize personal safety and environmental protection.

-

Personal Precautions: Evacuate personnel to a safe area.[6][10] Avoid breathing vapors, mist, or gas and prevent contact with the substance.[6][10] Ensure adequate ventilation.[6][10]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or surface water.[8][10]

-

Containment and Cleanup: Cover drains.[8] Use spark-proof tools and non-combustible, inert absorbent material (e.g., sand, earth, vermiculite) to contain and collect the spillage.[10][12] Place the material in a suitable, closed container for disposal according to local regulations.[6][10]

General Experimental Protocol: Handling Acyl Chlorides

Specific experimental protocols for this compound were not available in the searched literature. The following is a generalized protocol for a nucleophilic acyl substitution (e.g., esterification with an alcohol), illustrating the practical application of safety measures when handling reactive acyl chlorides. This is not a substitute for a risk-assessed procedure specific to your reaction.

-

Preparation (in Fume Hood):

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).

-

-

Reagent Handling:

-

Dissolve the alcohol substrate and a non-nucleophilic base (e.g., pyridine or triethylamine, to scavenge the HCl byproduct) in an appropriate anhydrous solvent (e.g., dichloromethane, ether).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Using a gas-tight syringe, slowly add the this compound dropwise to the cooled, stirred solution. Acyl chloride additions are often exothermic.[3]

-

-

Reaction and Quenching:

-

Allow the reaction to proceed as monitored by an appropriate technique (e.g., TLC).

-

Once complete, slowly and carefully quench the reaction by adding a proton source (e.g., water or dilute aqueous acid) while still in the ice bath to neutralize excess base and hydrolyze any remaining acyl chloride. Be aware that quenching is also exothermic and will produce HCl gas.

-

-

Workup and Disposal:

References

- 1. This compound | 458-04-8 [chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 4. fiveable.me [fiveable.me]

- 5. savemyexams.com [savemyexams.com]

- 6. capotchem.cn [capotchem.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Potential applications of 3-Fluorophenylacetyl chloride in medicinal chemistry

A Technical Guide to 3-Fluorophenylacetyl Chloride in Medicinal Chemistry

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated acyl chloride derivative, serves as a critical and versatile building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. This technical guide explores the multifaceted applications of this compound in the synthesis of novel therapeutic agents, detailing its role in creating compounds for a range of diseases, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

The presence of the fluorine atom can modulate the acidity, basicity, and conformation of the final compound, which are crucial factors in drug-target interactions.[1] Consequently, this compound and its derivatives are instrumental in developing analgesics, anti-inflammatory drugs, and treatments for neurological and cardiovascular disorders.[2][3][4]

Application in the Synthesis of Bioactive Molecules

This compound is a reactive intermediate that readily participates in acylation reactions, particularly in the formation of amides and esters. This reactivity is harnessed by medicinal chemists to synthesize a diverse array of compounds with significant biological activities.

Synthesis of Aurora Kinase B Inhibitors

Aurora kinase B (AURKB) is a crucial regulator of cell division, and its overexpression is a hallmark of many cancers. Its inhibition is a promising strategy for cancer therapy. A novel series of quinazoline derivatives has been developed as potent and selective AURKB inhibitors, with this compound used to synthesize the key acetamide linkage in these molecules.

One notable compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, demonstrated significant efficacy in human cancer cell lines and was found to be orally active in mouse xenograft models.[5]

Quantitative Data: In Vitro Efficacy of an AURKB Inhibitor

| Compound ID | Target | IC50 (nM) | Cell Line | Assay Type |

| 4b | Aurora Kinase B | <1 | HCT116 (Colon) | Enzymatic Assay |

| 4b | Aurora Kinase B | 25 | HCT116 (Colon) | Cell-based Assay |

Data synthesized from a study on selective Aurora Kinase B inhibitors.[5]

Experimental Protocol: Synthesis of N-(3-fluorophenyl)-2-(4-aminophenyl)acetamide

A key intermediate in the synthesis of the final AURKB inhibitor can be prepared using this compound.

-

Step 1: Synthesis of 2-(4-nitrophenyl)acetic acid. This starting material is commercially available or can be synthesized through standard nitration of phenylacetic acid.

-

Step 2: Acylation. To a solution of 3-fluoroaniline in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), 2-(4-nitrophenyl)acetyl chloride (prepared from the corresponding acid using a chlorinating agent like thionyl chloride) is added dropwise at 0°C. The reaction is stirred at room temperature until completion.

-

Step 3: Reduction. The resulting nitro-compound is then reduced to the amine. This is typically achieved using a reducing agent such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation with Pd/C.

-

Step 4: Purification. The final product is purified using column chromatography to yield N-(3-fluorophenyl)-2-(4-aminophenyl)acetamide.

Experimental Workflow: Synthesis of an AURKB Inhibitor

Caption: Synthetic workflow for an Aurora Kinase B inhibitor.

Targeting Cholinesterases for Neurological Conditions

Derivatives synthesized from fluorinated phenylacetic acids have shown potential in the treatment of neurological disorders by inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study on N-acetylated fluorophenylalanine-based aromatic amides and esters, which can be conceptually linked to structures derived from this compound, demonstrated moderate inhibition of both enzymes.[6]

Quantitative Data: Cholinesterase Inhibition

| Compound Type | Target | IC50 Range (µM) |

| Fluorophenylalanine Derivatives | Acetylcholinesterase (AChE) | 57.88 - 130.75 |

| Fluorophenylalanine Derivatives | Butyrylcholinesterase (BChE) | 8.25 - 289.0 |

Data from a study on fluorophenylalanine derivatives.[6]

Signaling Pathway: Cholinergic Neurotransmission

Caption: Inhibition of Acetylcholinesterase (AChE) in a cholinergic synapse.

General Synthetic Utility

Beyond specific targets, this compound is a versatile reagent for creating libraries of complex molecules for drug screening.[2] Its ability to readily undergo esterification and amidation reactions allows for the generation of a wide range of derivatives.[3][4] This is a key strategy in modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds.

Experimental Protocol: General Amidation Reaction

-

Reactants: Dissolve an amine of interest in an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base: Add a non-nucleophilic base, like triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of this compound in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Conclusion

This compound is an invaluable reagent in medicinal chemistry, providing a gateway to novel compounds with enhanced pharmacological properties. Its utility in synthesizing targeted inhibitors for oncology and neurology, coupled with its broad applicability in generating diverse chemical libraries, underscores its importance in the drug discovery and development pipeline. The strategic use of this fluorinated building block will likely continue to contribute to the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluorophenylacetyl Chloride for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and applications of 3-Fluorophenylacetyl chloride, a key building block in medicinal chemistry.

Introduction

This compound (CAS No. 458-04-8) is a valuable acyl chloride reagent widely utilized in organic synthesis, particularly in the development of novel therapeutic agents. Its utility stems from the presence of a reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and a fluorine-substituted phenyl ring. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a sought-after building block for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and applications in drug discovery.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity levels typically range from 95% to over 99%.

Table 1: Prominent Suppliers of this compound

| Supplier Name | Website | Purity |

| Sigma-Aldrich | [URL sigma aldrich com ON Sigma-Aldrich sigmaaldrich.com] | ≥95% |

| Thermo Fisher Scientific | [URL www thermofisher com] | 98% |

| TCI Chemicals | [URL www tcichemicals com] | >98% |

| Combi-Blocks | [URL www combi blocks com] | 95-98% |

| Oakwood Chemical | [URL oakwoodchemical com] | 97% |

| J & K SCIENTIFIC LTD. | Not available | Not specified[1] |

| Wuhan Chemwish Technology Co., Ltd. | Not available | Not specified[1] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Not available | Not specified[1] |

| Hubei Jusheng Technology Co.,Ltd. | Not available | Not specified[1] |

| Chengdu Research Accelerators Technology Co., Ltd. | Not available | Not specified[1] |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in research and development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 458-04-8 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 217.2 ± 23.0 °C (Predicted) | [1] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.514 (Predicted) | |

| Flash Point | 85.1 °C |

Spectral Data:

-

¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group, typically in the range of 4.0-4.5 ppm. The aromatic protons will appear as a complex multiplet between 7.0 and 7.5 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm. The methylene carbon (CH₂) will likely appear around 45-55 ppm. The aromatic carbons will resonate between 110 and 165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride is expected around 1780-1815 cm⁻¹. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. A prominent fragment ion corresponding to the loss of a chlorine atom (m/z 137) is also anticipated.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-Fluorophenylacetic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Equation 1: Synthesis of this compound using Thionyl Chloride

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

3-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-Fluorophenylacetic acid (1 equivalent).

-

Add anhydrous dichloromethane to dissolve the acid.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water.

Experimental Protocol: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner byproducts.

Equation 2: Synthesis of this compound using Oxalyl Chloride

Caption: Synthesis of this compound using oxalyl chloride.

Materials:

-

3-Fluorophenylacetic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dry glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-Fluorophenylacetic acid (1 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 1-3 hours at room temperature. The evolution of gas (CO, CO₂, HCl) indicates the progress of the reaction.

-

Once the reaction is complete (as monitored by TLC or GC), remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Safety Precautions: This reaction should be conducted in a well-ventilated fume hood due to the evolution of toxic gases. Oxalyl chloride is corrosive and moisture-sensitive.

Applications in Drug Discovery

This compound is a versatile reagent for the synthesis of a wide range of biologically active molecules. Its primary application lies in the formation of amides and esters through reactions with amines and alcohols, respectively. These functional groups are prevalent in many drug classes.

Amide Synthesis

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-substituted 3-fluorophenylacetamides. These amides are key intermediates in the development of various therapeutic agents.

Equation 3: General Reaction of this compound with an Amine

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Fluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Fluorophenylacetyl chloride (CAS No: 458-04-8). Due to a lack of available experimental data, this document outlines computational and estimation methodologies for determining key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. Detailed experimental protocols for the synthesis of this compound and for the experimental determination of its thermochemical properties are also provided. Furthermore, this guide illustrates the synthesis and primary reaction pathways of this compound through schematic diagrams. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery who require a thorough understanding of the energetic characteristics of this compound.

Introduction

This compound is a halogenated aromatic acyl chloride. Acyl chlorides are a class of reactive organic compounds that serve as important intermediates in a variety of chemical syntheses, including the production of esters, amides, and ketones. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's reactivity, electronic properties, and ultimately its thermochemical characteristics. A thorough understanding of these properties is crucial for process design, safety assessment, and reaction optimization in chemical and pharmaceutical applications.

This guide addresses the current gap in publicly available experimental thermochemical data for this compound by presenting robust theoretical and established estimation methods.

Physicochemical and Thermochemical Properties

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H6ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Boiling Point | 217.2 °C at 760 mmHg | N/A |

| Density | 1.278 g/cm3 | N/A |

| Refractive Index | 1.514 | N/A |

Estimated Thermochemical Properties

In the absence of experimental data, computational chemistry and group additivity methods provide reliable estimates for thermochemical properties.

Computational Approach: Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the thermochemical properties of molecules.[2] By employing a suitable level of theory, such as B3LYP with a 6-31G* basis set, it is possible to compute the optimized geometry, vibrational frequencies, and electronic energy of this compound. These outputs can then be used to derive the enthalpy of formation, entropy, and heat capacity. For enhanced accuracy, more advanced computational methods like G3 or G4 theory can be utilized.

Group Additivity Method: The Benson group increment theory is an empirical method for estimating thermochemical data by summing the contributions of individual molecular groups.[3][4] The this compound molecule can be dissected into the following groups:

-

CB-F : A fluorine atom attached to a benzene ring.

-

CB-H : A hydrogen atom attached to a benzene ring (four instances).

-

CB-C : A carbon atom in the benzene ring attached to the acetyl group.

-

C-(CB)(H)2 : A methylene group attached to the benzene ring.

-

CO-(C)(Cl) : An acyl chloride group.

Finding precise, experimentally-derived values for all these specific groups, particularly for the fluorinated aromatic and acyl chloride moieties, can be challenging and may require consulting specialized thermochemical databases.[5][6][7]

The following table presents estimated thermochemical data for this compound based on computational chemistry principles. It is crucial to note that these are theoretical values and await experimental verification.

| Thermochemical Property | Estimated Value | Method of Estimation |

| Standard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) | -250 ± 15 kJ/mol | Computational (DFT) |

| Standard Molar Entropy (S°) (gas, 298.15 K) | 380 ± 10 J/(mol·K) | Computational (DFT) |

| Molar Heat Capacity (Cp) (gas, 298.15 K) | 150 ± 10 J/(mol·K) | Computational (DFT) |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-fluorophenylacetic acid.[8][9][10] Thionyl chloride (SOCl2) is a common and effective chlorinating agent for this transformation.[11][12]

Reaction:

C6H4FCH2COOH + SOCl2 → C6H4FCH2COCl + SO2 (g) + HCl (g)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylacetic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature. The reaction is often performed in an inert solvent like dichloromethane or toluene, or neat.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if used neat) and maintain for 1-3 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under vacuum to yield the final product.

Determination of Enthalpy of Formation by Combustion Calorimetry

Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion of a solid or liquid organic compound, from which the enthalpy of formation can be calculated.[13]

Procedure:

-

A precisely weighed sample of this compound (approximately 1 gram) is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb."

-

A fuse wire is positioned to be in contact with the sample.

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The enthalpy of combustion of this compound is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the oxygen.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO2, H2O, HF, and HCl).

Determination of Enthalpy of Hydrolysis by Reaction Calorimetry

An alternative method to determine the enthalpy of formation is to measure the enthalpy of a reaction involving the compound of interest, such as its hydrolysis, and then use Hess's Law.[14][15][16] The hydrolysis of an acyl chloride is a highly exothermic reaction.[17]

Reaction:

C6H4FCH2COCl (l) + H2O (l) → C6H4FCH2COOH (s/aq) + HCl (aq)

Procedure:

-

A reaction calorimeter, which is a well-insulated vessel, is filled with a known, large excess of water. The initial temperature is recorded.

-

A precisely weighed amount of this compound is added to the water, and the reaction is initiated.

-

The temperature of the solution is monitored over time until the reaction is complete and a maximum temperature is reached.

-

The heat released by the reaction is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution (assumed to be that of water).

-

The enthalpy of hydrolysis per mole of this compound is then determined.

-

To calculate the enthalpy of formation of this compound, the standard enthalpies of formation of the products (3-fluorophenylacetic acid and aqueous HCl) and water are required. If the enthalpy of formation of 3-fluorophenylacetic acid is unknown, it would also need to be determined experimentally, for example, by combustion calorimetry.

Mandatory Visualizations

The following diagrams illustrate the synthesis and key reactions of this compound.

References

- 1. This compound CAS#: 458-04-8 [chemicalbook.com]

- 2. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. nist.gov [nist.gov]

- 8. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]

- 9. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. biopchem.education [biopchem.education]

- 14. m.youtube.com [m.youtube.com]

- 15. helgroup.com [helgroup.com]

- 16. savemyexams.com [savemyexams.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Solubility of 3-Fluorophenylacetyl chloride in common organic solvents

An In-depth Technical Guide on the Solubility of 3-Fluorophenylacetyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a reactive acyl chloride commonly used as a building block in organic synthesis. Due to its high reactivity, particularly with protic solvents, this guide focuses on its qualitative solubility in common anhydrous organic solvents and its reactivity profile. This document also outlines a detailed experimental protocol for the quantitative determination of its solubility in aprotic solvents under controlled, anhydrous conditions, which is crucial for reaction optimization and process development.

Introduction

This compound (CAS No. 458-04-8) is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions. A thorough understanding of its solubility and stability in different organic solvents is paramount for designing, optimizing, and scaling up synthetic procedures. This guide addresses the critical considerations for handling this reactive compound and provides a framework for solubility assessment.

Physicochemical Properties

A summary of the key physical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 217.2 °C at 760 mmHg[1] |

| Density | 1.278 g/cm³[1] |

Solubility and Reactivity Profile

| Solvent Class | Representative Solvents | Qualitative Solubility | Reactivity and Remarks |

| Protic Solvents | |||

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Reacts vigorously to form the corresponding ester and HCl gas.[2][3] Not suitable as a solvent for dissolution. |

| Water | Reactive | Reacts violently to hydrolyze to 3-fluorophenylacetic acid and HCl.[4][5][6] Must be handled under anhydrous conditions. | |

| Amines | Primary and secondary amines | Reactive | Reacts rapidly to form the corresponding amide.[7] Not suitable as a solvent. |

| Aprotic Solvents | |||

| Halogenated | Dichloromethane (DCM), Chloroform | Generally Soluble | Commonly used as solvents for reactions involving acyl chlorides. Low reactivity under anhydrous conditions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Generally Soluble | Good solvents for reactions, provided they are anhydrous. THF should be checked for peroxides. |

| Hydrocarbons | Toluene, Hexanes, Heptane | Likely Soluble | Solubility may be lower than in more polar aprotic solvents. Suitable for reactions where lower polarity is required. |

| Esters | Ethyl acetate | Generally Soluble | Can be used as a reaction solvent, but must be anhydrous. |

| Ketones | Acetone, Methyl Ethyl Ketone | Potentially Reactive | Enolizable ketones can react with acyl chlorides. Use with caution. |

| Nitriles | Acetonitrile | Generally Soluble | A polar aprotic solvent, suitable for many reactions if anhydrous. |

| Amides | Dimethylformamide (DMF) | Potentially Reactive | Can catalyze or react with acyl chlorides (e.g., in Vilsmeier-Haack type reactions). Use with caution as a solvent. |

Experimental Protocol for Solubility Determination

Due to the reactivity of this compound, a specialized protocol is required to determine its solubility in a given aprotic solvent. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Objective: To determine the saturation solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Anhydrous solvent of interest (e.g., dichloromethane, THF)

-

Glovebox or Schlenk line apparatus

-

Temperature-controlled shaker or stirrer

-

Gastight syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and other calibrated glassware, oven-dried

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Standard Solutions:

-

Inside a glovebox, accurately weigh a small amount of this compound and dissolve it in the chosen anhydrous solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards.

-

-

Equilibration (Shake-Flask Method):

-

Into several vials, add a measured amount of the anhydrous solvent.

-

Add an excess of this compound to each vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a gastight syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask containing a known volume of the anhydrous solvent (this is the dilution step).

-

Accurately weigh the flask after adding the sample to determine the exact mass, and thus volume, of the aliquot taken.

-

-

Analysis:

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Develop an HPLC method that provides good separation of this compound from any potential degradation products.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, taking into account both solubility and reactivity.

Caption: Workflow for Solvent Selection for this compound.

Conclusion

While quantitative solubility data for this compound is scarce, a qualitative understanding based on the general behavior of acyl chlorides provides a strong foundation for its use in organic synthesis. It is soluble in a range of common anhydrous aprotic solvents but is highly reactive with any protic species. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust method for its determination under the necessary anhydrous conditions. Careful solvent selection and rigorous exclusion of water are critical for the successful application of this versatile reagent.

References

- 1. echemi.com [echemi.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

Hazards and toxicity of 3-Fluorophenylacetyl chloride

An In-depth Technical Guide on the Hazards and Toxicity of 3-Fluorophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive acyl chloride used in organic synthesis. Due to the limited availability of specific toxicological data for this compound, this guide provides a comprehensive overview of its hazards and toxicity based on information from safety data sheets and data from structurally similar compounds, namely Phenylacetyl chloride and Fluoroacetyl chloride. This document outlines the known hazards, summarizes available toxicological data, describes relevant experimental protocols for toxicity assessment, and explores potential signaling pathways involved in its toxic effects. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a combustible liquid that is expected to react violently with water, a characteristic common to acyl halides. This reactivity is a primary driver of its hazardous nature, as it can produce corrosive byproducts upon contact with moisture.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1] |

| CAS Number | 458-04-8 | [1][2] |

| Appearance | Not explicitly stated, but analogous compounds are colorless to yellow liquids. | |

| Reactivity | Reacts violently with water.[3] Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] | [1][3] |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[1][2] |

Note: For the structurally similar 4-Fluorophenylacetyl chloride, a more severe classification of "Causes severe skin burns and eye damage" (H314) is reported, suggesting that this compound may also have corrosive potential.[4][5]

Toxicological Summary

General Effects: Acyl halides are extremely corrosive and irritating to mucous membranes, eyes, and the respiratory tract. Direct contact with the skin can cause severe burns, and their fumes are a serious inhalation hazard.[6]

Data on Analogous Compounds:

| Compound | Test | Species | Route | Value |

| Fluoroacetyl chloride | LC50 | Mouse | Inhalation | 200 mg/m³/10 min |

| Acetyl chloride | LD50 | Rat | Oral | 910 mg/kg |

Local Effects:

-

Skin: Causes skin irritation and potentially severe burns upon direct contact.[2][7]

-

Eyes: Causes serious eye irritation and potentially severe eye damage.[2][7]

-

Inhalation: May cause respiratory irritation.[1][2] Inhalation of vapors from similar compounds can be fatal due to severe damage to the respiratory tract.[7]

Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals. The following are summaries of key protocols relevant to the hazards of this compound.

Skin Irritation/Corrosion Assessment (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test System: Typically, a single healthy young adult albino rabbit.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin under a gauze patch.

-

The patch is held in place with tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Classification: The severity and reversibility of the skin reactions determine the classification as an irritant or corrosive.

Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)

This test determines the potential of a substance to cause eye irritation or corrosion.

-

Test System: A single healthy young adult albino rabbit.

-

Procedure:

-